OCH1 protein
Description
Alpha-1,6-mannosyltransferase Classification
The this compound functions as a novel membrane-bound mannosyltransferase that specifically catalyzes the transfer of mannose residues to oligosaccharide acceptors through alpha-1,6 linkages. This enzyme belongs to the glycosyltransferase family 32 (GT32) according to the Carbohydrate-Active enZYmes database classification system, which encompasses enzymes that perform GDP-mannose dependent mannosyltransferase activities. The systematic name for this enzyme class is GDP-mannose:oligosaccharide 1,6-alpha-D-mannosyltransferase, reflecting its specific catalytic mechanism and substrate preferences.
The this compound demonstrates unique enzymatic properties that distinguish it from other mannosyltransferases in the glycosylation pathway. The enzyme exhibits strict substrate specificity, requiring the intact structure of Man8GlcNAc2 for efficient mannose outer chain initiation. Studies have demonstrated that the loss of one or two alpha-1,2-mannoses from Man8GlcNAc2 significantly reduces mannosyltransferase activity, while Man5GlcNAc2 completely lacking alpha-1,2-mannose residues fails to serve as an acceptor substrate. This substrate specificity establishes OCH1 as an initiation-specific alpha-1,6-mannosyltransferase that requires precise structural recognition for optimal catalytic function.
The molecular architecture of the this compound reveals a 55 kilodalton protein consisting of 480 amino acids with four potential asparagine-linked glycosylation sites and a single transmembrane region near the N-terminus. The protein exhibits type II membrane topology, with the large C-terminal region located at the lumenal side of microsomal membranes and containing sugar modifications. This structural organization facilitates the enzyme's function within the Golgi apparatus, where it initiates the synthesis of mannose outer chains that serve as backbones for further glycosidic chain elaboration.
Evolutionary Conservation in Fungal Species
The this compound demonstrates remarkable evolutionary conservation across diverse fungal species, indicating its fundamental importance in fungal cell biology and glycosylation processes. Phylogenetic analysis has revealed the presence of OCH1 homologs throughout major fungal phyla, including Ascomycota, Basidiomycota, and other fungal lineages. This widespread distribution suggests that the alpha-1,6-mannosyltransferase function represents an ancient and essential component of fungal cellular machinery.
In Saccharomyces cerevisiae, the OCH1 gene encodes the primary alpha-1,6-mannosyltransferase responsible for outer chain initiation of N-linked oligosaccharides. Similarly, in Candida albicans, the OCH1 homolog performs comparable functions but with species-specific variations in glycan structure and regulation. The methylotrophic yeast Hansenula polymorpha contains multiple OCH1 family members, including HpOCH1, HpHOC1, and HpOCR1, each contributing to different aspects of N-linked and O-linked glycosylation processes.
Filamentous fungi also maintain OCH1 homologs with conserved functions. In Aspergillus fumigatus, the Afthis compound plays a similar role to Saccharomyces cerevisiae ScOCH1 in N-glycan outer chain initiation, despite differences in overall glycan structure and complexity. Neurosporo crassa possesses an och-1 gene (NCU00609) that encodes a 373-amino-acid type II transmembrane protein with nucleotide sugar binding motifs, demonstrating structural conservation across fungal species.
The evolutionary conservation extends to functional aspects as well. Across different fungal species, OCH1 proteins consistently demonstrate temperature-sensitive growth patterns when disrupted, indicating conserved roles in cellular stress responses and cell wall integrity. Additionally, the association between OCH1 function and virulence has been observed in multiple pathogenic fungi, though the specific mechanisms vary among species.
Historical Context of OCH1 Discovery and Characterization
The discovery and characterization of the this compound emerged from pioneering research on yeast glycosylation pathways during the late 20th century. The initial identification of och1 mutants occurred through screening for temperature-sensitive yeast strains that exhibited defects in mannose outer chain elongation. These early studies revealed that och1 mutants showed distinctive growth patterns and cell wall abnormalities, suggesting the involvement of a critical enzyme in glycosylation processes.
The cloning of the OCH1 gene was achieved through complementation of the temperature-sensitive phenotype, representing a significant milestone in understanding fungal glycosylation mechanisms. Researchers demonstrated that the integrant of the OCH1 gene in the yeast chromosome could complement the temperature-sensitive phenotype and mapped to the same chromosomal location as the och1 mutation, confirming the identity of the cloned gene.
Subsequent biochemical characterization revealed the novel mannosyltransferase activity of the this compound. Early enzymatic studies demonstrated that the this compound specifically transfers radiolabeled mannose to unique acceptor molecules, particularly the core-like oligosaccharide structures that accumulate in och1 disruptant strains. These findings established OCH1 as a novel mannosyltransferase with distinct substrate preferences and catalytic properties.
The structural characterization of the this compound provided crucial insights into its membrane topology and cellular localization. In vitro translation and translocation analyses revealed the type II membrane structure, with the catalytic domain positioned in the Golgi lumen. This structural organization explained the enzyme's function in processing oligosaccharides as they transit through the secretory pathway.
Further research expanded understanding of OCH1 function across multiple fungal species, revealing both conserved mechanisms and species-specific variations. Studies in Candida albicans, Aspergillus fumigatus, and other fungi demonstrated the widespread importance of alpha-1,6-mannosyltransferase activity while highlighting differences in glycan structure and regulation.
Significance in N-linked Glycosylation Pathways
The this compound occupies a critical position in the N-linked glycosylation pathway, serving as the key initiating enzyme for mannose outer chain synthesis in the Golgi apparatus. This enzyme catalyzes the addition of the first alpha-1,6-mannose residue to the Man8GlcNAc2 core structure, creating the foundation for subsequent elaboration of complex mannose-rich glycan structures. This initial mannosylation step represents a crucial branch point in the glycosylation pathway, determining whether proteins will carry simple core glycans or extended hypermannosylated structures.
The functional significance of OCH1 in N-linked glycosylation extends beyond simple sugar addition to encompass multiple cellular processes. The mannose outer chains initiated by OCH1 activity serve as scaffolds for additional mannosyltransferases, including alpha-1,2-mannosyltransferases and alpha-1,3-mannosyltransferases that further elaborate the glycan structure. This sequential modification process creates the characteristic hypermannosylated N-glycans found in many fungal proteins, which can contain over 100 mannose residues.
The enzyme's substrate specificity plays a crucial role in determining glycosylation outcomes. OCH1 demonstrates strong preference for Man8GlcNAc2 substrates while showing reduced activity toward smaller mannose structures. This specificity ensures that only properly folded and processed proteins receive outer chain modifications, serving as a quality control mechanism in the secretory pathway. The requirement for intact Man8GlcNAc2 structure prevents premature or inappropriate glycosylation of incompletely processed proteins.
| Fungal Species | OCH1 Homolog | Substrate Preference | Primary Function | Associated Phenotypes |
|---|---|---|---|---|
| Saccharomyces cerevisiae | ScOCH1 | Man8GlcNAc2 | N-glycan outer chain initiation | Temperature sensitivity, cell wall defects |
| Candida albicans | CaOCH1 | Man8GlcNAc2 | N-glycan modification, virulence | Reduced virulence, altered cell wall |
| Aspergillus fumigatus | AfOCH1 | Core oligosaccharides | N-glycan processing | Sporulation defects under stress |
| Hansenula polymorpha | HpOCH1 | Man8GlcNAc2 | Outer chain initiation | Hypermannosylation defects |
| Pichia pastoris | PpOCH1 | Man8GlcNAc2 | Protein glycosylation | Temperature sensitivity, clustering |
The impact of OCH1 on cell wall composition and integrity represents another crucial aspect of its significance in glycosylation pathways. Many cell wall proteins undergo N-linked glycosylation that depends on OCH1 activity for proper modification. The mannose-rich glycans added through OCH1-initiated pathways contribute to cell wall strength, flexibility, and resistance to environmental stresses. Disruption of OCH1 function leads to compensatory changes in cell wall composition, including increased chitin and beta-1,6-glucan content.
The enzyme's role in protein secretion and quality control mechanisms highlights its broader significance beyond simple glycan synthesis. Properly glycosylated proteins demonstrate enhanced stability, solubility, and resistance to proteolytic degradation compared to their unglycosylated counterparts. The OCH1-mediated glycosylation process contributes to protein folding assistance and retention of misfolded proteins in the endoplasmic reticulum, supporting cellular protein homeostasis.
Properties
CAS No. |
147954-51-6 |
|---|---|
Molecular Formula |
C8H13NO2S |
Synonyms |
OCH1 protein |
Origin of Product |
United States |
Scientific Research Applications
Recombinant Protein Production
The methylotrophic yeast Pichia pastoris is extensively used for recombinant protein production due to its ability to perform post-translational modifications. However, the presence of OCH1 leads to hypermannosylation of glycoproteins, creating heterogeneity that complicates downstream processing.
- Case Study : A study demonstrated the knockout of the OCH1 gene in Pichia pastoris, resulting in a strain that produced more homogeneously glycosylated recombinant horseradish peroxidase. This modification allowed for improved yields and easier purification processes compared to wild-type strains, which produced a mixture of glycoforms .
| Parameter | Wild-Type Strain | OCH1 Knockout Strain |
|---|---|---|
| Glycosylation Type | Hypermannosylated | Less heterogeneous |
| Purification Difficulty | High | Low |
| Yield (Recombinant Protein) | Variable | Consistent |
Pharmaceutical Development
OCH1's role in glycosylation has significant implications for the development of biopharmaceuticals. By manipulating the OCH1 gene, researchers can produce proteins with specific glycan structures that enhance therapeutic efficacy.
- Case Study : Research on Sporothrix schenckii showed that silencing OCH1 affected its interaction with human immune cells, leading to altered cytokine responses and reduced virulence in mouse models. This finding suggests potential applications in developing antifungal therapies by targeting glycosylation pathways .
Understanding Disease Mechanisms
OCH1's involvement in N-glycosylation impacts various diseases, including fungal infections and cancer. By studying its function, researchers can gain insights into disease mechanisms and develop targeted treatments.
- Case Study : A study on Aspergillus fumigatus revealed that mutations in the OCH1 orthologue affected virulence and immune evasion strategies. This highlights the potential for targeting OCH1-related pathways in treating fungal infections .
Future Perspectives
The manipulation of OCH1 presents opportunities for enhancing biotechnological processes and developing novel therapeutics. As research progresses, understanding the specific roles of OCH1 in different organisms will be crucial for optimizing protein production systems and improving drug formulations.
Comparison with Similar Compounds
Structural and Functional Homologs
Key Findings :
- HOC1 in S. It stabilizes the cell wall independently of glycosylation .
- AfOch1 in A. fumigatus shows lower sequence identity but retains the DXD motif essential for mannosyltransferase activity .
- CpOCH1 in C. parapsilosis is critical for host-pathogen interactions. Its deletion reduces organ colonization and alters cytokine responses (e.g., elevated TNFα and IL-1β in kidneys) .
Glycosylation Patterns in Engineered Yeast Strains
Disruption of OCH1 alters N-glycan profiles, enabling the production of human-compatible glycoproteins. Below is a comparison across species/strain modifications:
Biotechnological Implications:
Role in Pathogenicity and Immune Evasion
C. parapsilosis OCH1 :
A. fumigatus AfOch1 :
- Predicted to influence conidial adhesion and immune recognition via surface glycan remodeling .
Q & A
Basic Research Questions
Q. What is the primary enzymatic function of OCH1 protein in Saccharomyces cerevisiae?
- Methodological Answer : OCH1 encodes an α-1,6-mannosyltransferase critical for initiating the outer chain elongation of N-linked glycans in yeast. To validate this, researchers use gene disruption (e.g., och1Δ mutants) and analyze glycosylation defects via lectin staining or mass spectrometry. For example, och1Δ strains exhibit truncated mannan structures lacking outer-chain mannose residues, confirmed by chromatographic profiling .
Q. How can researchers experimentally detect this compound expression in fungal models?
- Methodological Answer : OCH1 expression is detected via Western blotting using antibodies targeting its conserved C-terminal domain. Membrane fractionation is recommended due to OCH1’s localization in the Golgi apparatus. A study identified four glycosylated OCH1 isoforms (58–66 kDa) in yeast membrane extracts, correlating with its four predicted N-glycosylation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
